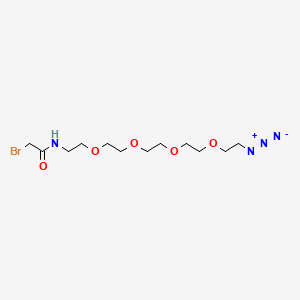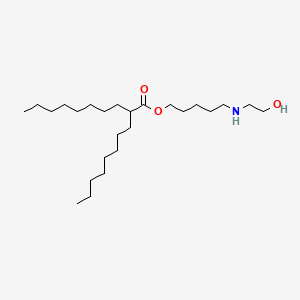
1,3-Dichloro-2-(chloromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Cl3O. It is a halogenated aromatic compound, characterized by the presence of chlorine atoms and a chloromethoxy group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(chloromethoxy)benzene can be synthesized through several methods. One common method involves the chlorination of 1,3-dichlorobenzene followed by the introduction of a chloromethoxy group. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1,3-Dichloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
科学研究应用
1,3-Dichloro-2-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the chloromethoxy group make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target compounds.
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-(dichloromethyl)benzene: Similar structure but with an additional chlorine atom on the methyl group.
1,3-Dichloro-2-(chloromethyl)benzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzyl chloride: Similar chlorination pattern but with different substitution positions on the benzene ring.
Uniqueness
1,3-Dichloro-2-(chloromethoxy)benzene is unique due to the presence of both chlorine atoms and a chloromethoxy group, which enhances its reactivity and versatility in chemical synthesis. This combination allows for selective reactions that are not possible with other similar compounds, making it a valuable intermediate in various industrial and research applications.
属性
分子式 |
C7H5Cl3O |
|---|---|
分子量 |
211.5 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2 |
InChI 键 |
ZPWLVTOMAFDXSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)OCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


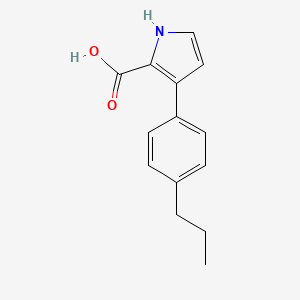
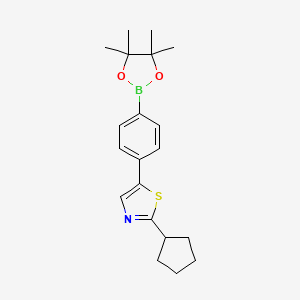
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)




![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
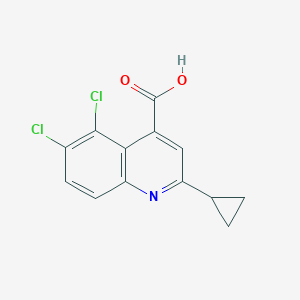
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
